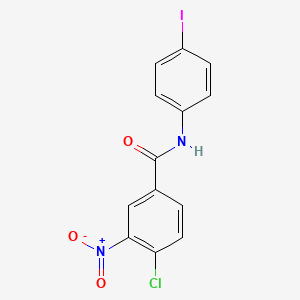![molecular formula C28H18FN3O4 B11692399 N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-氟苯氧基)-5-硝基苯基]-2-苯基喹啉-4-甲酰胺是一种复杂的有机化合物,由于其独特的化学结构和潜在应用,已在各个科学领域引起了人们的兴趣。该化合物具有喹啉核心,这是一种杂环芳香族有机化合物,并被氟苯氧基、硝基苯基和苯基取代。这些官能团的存在赋予该化合物独特的化学性质和反应性。
准备方法
N-[3-(4-氟苯氧基)-5-硝基苯基]-2-苯基喹啉-4-甲酰胺的合成通常涉及多个步骤,从易于获得的起始原料开始。一种常见的合成路线包括以下步骤:
喹啉核心的形成: 喹啉核心可以通过Skraup合成来合成,该合成涉及苯胺衍生物与甘油和硫酸的环化。
取代基的引入: 氟苯氧基和硝基苯基通过亲核芳香取代反应引入。这些反应通常需要使用强碱和升高的温度来促进取代。
偶联反应: 最后一步是将取代的喹啉与苯基甲酰胺基团偶联。这可以通过使用 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 和 HOBt (1-羟基苯并三唑) 等偶联试剂进行酰胺键形成来实现。
这种化合物的工业生产方法可能涉及优化这些步骤,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。
化学反应分析
N-[3-(4-氟苯氧基)-5-硝基苯基]-2-苯基喹啉-4-甲酰胺经历各种类型的化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化,导致形成喹啉N-氧化物衍生物。
还原: 硝基还原为胺可以使用还原剂如氢气在钯催化剂或硼氢化钠存在下进行。
取代: 氟苯氧基可以与胺或硫醇等亲核试剂发生亲核取代反应,导致形成取代衍生物。
这些反应中使用的常见试剂和条件包括二氯甲烷或二甲基甲酰胺等有机溶剂,以及钯碳或碘化铜(I)等催化剂。这些反应形成的主要产物包括喹啉N-氧化物、胺衍生物和取代的喹啉化合物。
科学研究应用
N-[3-(4-氟苯氧基)-5-硝基苯基]-2-苯基喹啉-4-甲酰胺具有广泛的科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建单元,以及配位化学中的配体。
生物学: 它已被研究用于其作为特定酶和蛋白质抑制剂的潜力,使其成为药物开发的候选者。
医学: 该化合物的独特结构使其能够与生物靶标相互作用,并且它已被研究用于治疗癌症和炎症性疾病等疾病的潜在治疗作用。
工业: 它用于先进材料的开发,以及作为染料和颜料合成的前体。
作用机制
N-[3-(4-氟苯氧基)-5-硝基苯基]-2-苯基喹啉-4-甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物通过非共价相互作用(如氢键、范德华力、π-π堆积)与这些靶标结合。这种结合可以抑制酶的活性或调节受体的功能,从而导致各种生物学效应。所涉及的具体分子途径取决于特定靶标及其使用的环境。
相似化合物的比较
N-[3-(4-氟苯氧基)-5-硝基苯基]-2-苯基喹啉-4-甲酰胺可以与其他类似化合物进行比较,例如:
N-[3-(4-氟苯氧基)-5-硝基苯基]-2-呋喃酰胺: 该化合物具有类似的结构,但具有呋喃环而不是喹啉环,这影响了它的化学性质和反应性。
5-[4-(4-氟苯氧基)苯基]亚甲基-3-{4-[3-(4-甲基哌嗪-1-基)丙氧基]苯基}-2-硫代-4-噻唑烷酮二盐酸盐: 该化合物具有不同的核心结构,但共享氟苯氧基和硝基苯基取代基,导致反应性和应用方面的一些相似性.
N-[3-(4-氟苯氧基)-5-硝基苯基]-2-苯基喹啉-4-甲酰胺的独特性在于其喹啉核心,与其他类似化合物相比,它赋予了独特的化学性质和潜在的生物活性。
属性
分子式 |
C28H18FN3O4 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H18FN3O4/c29-19-10-12-22(13-11-19)36-23-15-20(14-21(16-23)32(34)35)30-28(33)25-17-27(18-6-2-1-3-7-18)31-26-9-5-4-8-24(25)26/h1-17H,(H,30,33) |
InChI 键 |
BYBHOQRKVCDZQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11692323.png)
![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)
![2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)
![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)
![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
